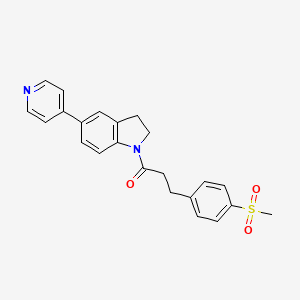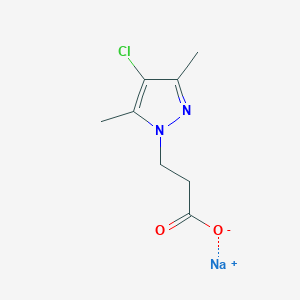![molecular formula C21H23N3O2 B2407486 (4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034384-52-4](/img/structure/B2407486.png)
(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone” is a chemical compound that has been synthesized for various biological activities . It is an intermediate for 202189-78-4 .
Synthesis Analysis
The synthesis of similar compounds involves the condensation process . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Chemical Reactions Analysis
Imidazole containing compounds, which are similar to the compound , have been synthesized for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using IR, 1H NMR, 13C NMR, and HRMS .Scientific Research Applications
Optical Properties and Material Applications
A study highlighted the synthesis and characterization of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, including compounds structurally related to the specified chemical. These compounds exhibited remarkable Stokes' shifts with potential applications in creating luminescent low-cost materials (Volpi et al., 2017). The research presents an innovative approach to developing materials with specific optical properties suitable for various scientific and industrial applications.
Antimicrobial Activity
Another study focused on the synthesis of new pyridine derivatives, including those structurally related to (4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone. These compounds showed variable and modest antimicrobial activity against different strains of bacteria and fungi, suggesting their potential as lead compounds for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis and Characterization of Analogous Compounds
Research into the synthesis and characterization of oligobenzimidazoles, including compounds with similar structures to the specified chemical, explored their electrochemical, electrical, optical, thermal, and rectification properties. These findings suggest applications in materials science, particularly in the development of new materials with specific electronic and optical characteristics (Anand & Muthusamy, 2018).
Drug Discovery and Bioactivity
A study on the antimicrobial and antimycobacterial evaluation of related compounds emphasized the potential of these chemicals in drug discovery, particularly in addressing bacterial and fungal infections. The research demonstrates the bioactivity of these compounds and their possible implications in developing new therapeutic agents (Narasimhan et al., 2011).
Advanced Organic Synthesis Techniques
Explorations into new methods for the synthesis of thiazoles and their fused derivatives, including compounds structurally similar to the specified chemical, highlighted advanced organic synthesis techniques. These studies not only contribute to the chemical sciences by developing new synthetic methodologies but also open up possibilities for creating a wide range of compounds with potential applications in various fields (Wardkhan et al., 2008).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple pathways may be affected. These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers.
Pharmacokinetics
Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents This suggests that the compound may have good bioavailability
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , the compound likely has multiple effects at the molecular and cellular level. These could include inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, regulation of blood sugar levels, reduction of allergic reactions, reduction of fever, inhibition of viral replication, reduction of oxidative stress, killing of amoebae, killing of helminths, inhibition of fungal growth, and prevention of ulcers.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-ethoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-3-26-18-10-8-16(9-11-18)21(25)23-13-12-17(14-23)24-15(2)22-19-6-4-5-7-20(19)24/h4-11,17H,3,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWDQDBVNIJQJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclobutyl-6-(4-cyclohexylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407406.png)
![8-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2407409.png)

![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2407411.png)

![4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2407413.png)
![N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide](/img/structure/B2407414.png)


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/no-structure.png)


